4-(2-Nitrophenyl)but-3-en-2-one
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Overview
Description
4-(2-Nitrophenyl)but-3-en-2-one is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.1834 It is characterized by the presence of a nitrophenyl group attached to a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Nitrophenyl)but-3-en-2-one can be synthesized through a Claisen-Schmidt condensation reaction. This involves the reaction of 4-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under microwave irradiation to enhance the reaction rate and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Claisen-Schmidt condensation remains a fundamental approach. Industrial processes would likely involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitrophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Major Products Formed
Reduction: 4-(2-Aminophenyl)but-3-en-2-one.
Oxidation: 4-(2-Nitrophenyl)but-3-enoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Nitrophenyl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(2-Nitrophenyl)but-3-en-2-one involves its interaction with molecular targets through its nitro and butenone functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The butenone structure allows for conjugation with other molecules, enhancing its reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)but-3-en-2-one: Similar structure but with the nitro group in the para position.
4-(3-Nitrophenyl)but-3-en-2-one: Similar structure but with the nitro group in the meta position.
4-(2-Hydroxy-5-nitrophenyl)but-3-en-2-one: Contains an additional hydroxyl group.
Uniqueness
4-(2-Nitrophenyl)but-3-en-2-one is unique due to the ortho position of the nitro group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its isomers .
Properties
CAS No. |
20766-40-9 |
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Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
(E)-4-(2-nitrophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9NO3/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-7H,1H3/b7-6+ |
InChI Key |
FRPAGLRAZLFTGW-VOTSOKGWSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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